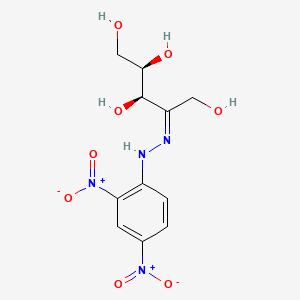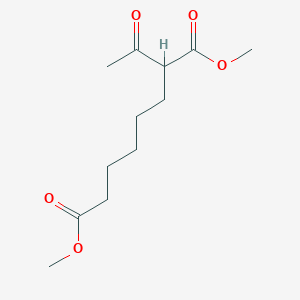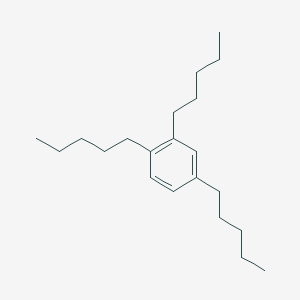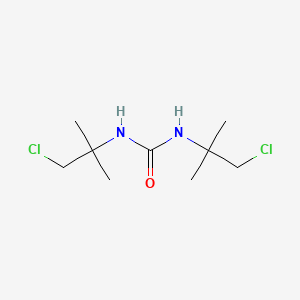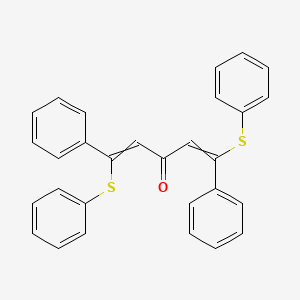
copper;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. These metals are also crucial in various biological processes and are found in numerous enzymes and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common laboratory method involves the reaction of zinc dust with copper oxide in a hydrogen atmosphere to produce a zinc-copper couple . Another method involves the preparation of soluble salts by reacting a metal with an acid, such as the reaction of zinc with sulfuric acid to produce zinc sulfate .
Industrial Production Methods
Industrially, copper-zinc alloys are produced through processes such as cold pressing, sintering, and hot pressing . These methods involve the mechanical mixing of copper and zinc powders followed by heating to form a solid alloy. Another industrial method includes the chemical synthesis of copper-zinc tin sulfide thin films for use in solar cells .
Análisis De Reacciones Químicas
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can reduce copper ions in solution, leading to the formation of zinc ions and copper metal.
Displacement Reactions: Zinc can displace copper from its compounds, such as in the reaction between zinc and copper sulfate solution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, copper sulfate, and zinc dust. Conditions often involve aqueous solutions and controlled temperatures to facilitate the reactions.
Major Products
The major products of these reactions include zinc sulfate, copper metal, and other copper-zinc compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Copper-zinc compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper-zinc compounds involves their interaction with biomolecules and other ligands. Copper and zinc ions can bind to DNA and proteins, influencing various biological processes. For example, copper-zinc complexes can induce apoptosis in cancer cells by activating stress pathways and inhibiting cell cycle progression . These interactions are crucial for understanding the cellular biology of these compounds and their potential therapeutic applications.
Comparación Con Compuestos Similares
Copper-zinc compounds can be compared with other transition metal compounds such as copper-nickel and zinc-cadmium alloys. While copper-zinc alloys (brass) are known for their excellent corrosion resistance and mechanical properties, copper-nickel alloys are valued for their high thermal and electrical conductivity . Zinc-cadmium alloys, on the other hand, are used in specialized applications such as battery electrodes due to their electrochemical properties .
Conclusion
Copper-zinc compounds are versatile materials with significant applications in various fields. Their unique properties and interactions make them valuable in scientific research, industrial applications, and potential medical therapies. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential.
Propiedades
Número CAS |
12194-85-3 |
|---|---|
Fórmula molecular |
CuZn3 |
Peso molecular |
259.7 g/mol |
Nombre IUPAC |
copper;zinc |
InChI |
InChI=1S/Cu.3Zn |
Clave InChI |
XCNSUPLOWXLJBG-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


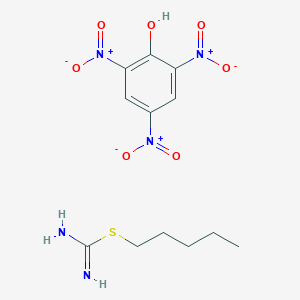
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
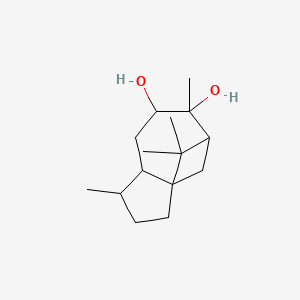
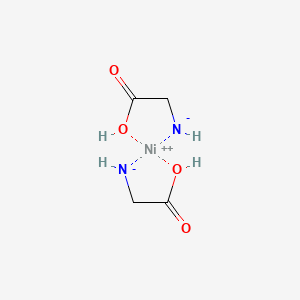
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

